![molecular formula C20H13ClFNO3S3 B11446749 5-[(2-Chlorobenzyl)sulfanyl]-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11446749.png)
5-[(2-Chlorobenzyl)sulfanyl]-4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE: is a complex organic compound featuring a diverse array of functional groups, including a chlorophenyl, fluorobenzenesulfonyl, thiophene, and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenyl and fluorobenzenesulfonyl intermediates, followed by their coupling with thiophene and oxazole derivatives under controlled conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfur and thiophene moieties can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl and fluorobenzenesulfonyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
Biology: In biological research, it may serve as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple binding interactions, potentially modulating the activity of its targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
- 5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Uniqueness: The presence of the chlorophenyl and fluorobenzenesulfonyl groups in 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE imparts unique chemical properties, such as enhanced reactivity and potential for specific binding interactions, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H13ClFNO3S3 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H13ClFNO3S3/c21-16-5-2-1-4-13(16)12-28-20-19(23-18(26-20)17-6-3-11-27-17)29(24,25)15-9-7-14(22)8-10-15/h1-11H,12H2 |
InChI Key |
ICMZNVXXUAKYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


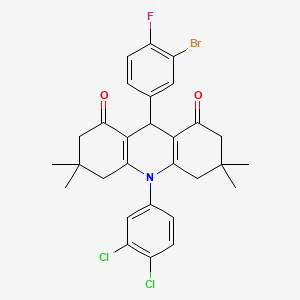
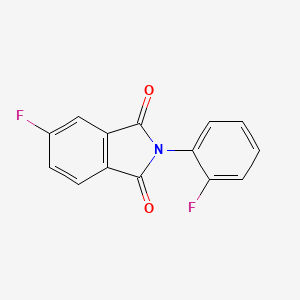
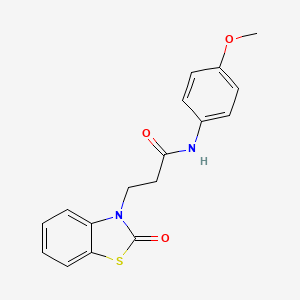
![N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446689.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11446695.png)
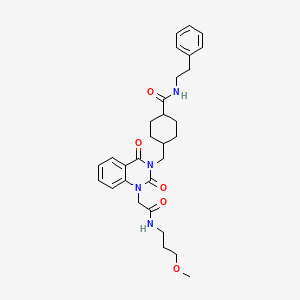
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B11446708.png)
![1-[7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B11446718.png)
![3-(3-chloro-4-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11446720.png)
![6-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11446727.png)
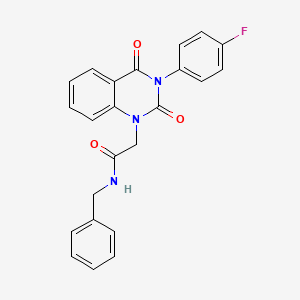
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B11446731.png)
![Methyl 6-tert-butyl-2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11446738.png)
![7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11446759.png)
